(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid
CAS No.: 2410594-82-8
Cat. No.: VC4485479
Molecular Formula: C21H19NO4
Molecular Weight: 349.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2410594-82-8 |
|---|---|
| Molecular Formula | C21H19NO4 |
| Molecular Weight | 349.386 |
| IUPAC Name | (1S,3S,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C21H19NO4/c23-19(24)21-9-17(21)18(10-21)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,22,25)(H,23,24)/t17-,18-,21-/m0/s1 |
| Standard InChI Key | QZCJSEAMQYPIGL-WFXMLNOXSA-N |
| SMILES | C1C2C1(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Synthesis and Stereochemical Control
The synthesis of bicyclo[2.1.0]pentane (housane) derivatives requires precise stereochemical control to achieve the desired 1S,3S,4R configuration. Two principal methodologies have emerged in recent years, both emphasizing diastereoselectivity and scalability.
Lithium Bis(trimethylsilyl)amide-Mediated Cyclization
A robust approach involves the intramolecular cyclization of trisubstituted cyclopentane carboxylates using lithium bis(trimethylsilyl)amide (LiHMDS). This method, developed by Enamine researchers, begins with cyclopent-3-ene carboxylate precursors bearing a leaving group at the C-4 position and a substituent at C-3. Cyclization under optimized conditions yields cis- and trans-1,3-disubstituted housane-1-carboxylic acids with diastereoselectivity ratios exceeding 9:1 in favor of the desired stereoisomer . Key advantages include scalability (up to 80 g batches) and compatibility with diverse functional groups, enabling the synthesis of γ-amino acid analogues critical for peptide mimetics .
Silver-Mediated Stereoselective Functionalization
A 2025 study introduced a two-step silver-catalyzed protocol for accessing highly functionalized housanes. The first step involves [2+1] cycloaddition of cyclopropane precursors with silver-activated alkynes, followed by stereospecific carboxylation at the C-1 position. This method achieves enantiomeric excess (ee) values >95% for the 1S,3S,4R configuration and operates under mild conditions (25°C, ambient pressure), making it suitable for lab-scale synthesis of optically pure derivatives .
Table 1: Comparison of Synthesis Methods
| Parameter | LiHMDS Cyclization | Silver-Mediated |
|---|---|---|
| Yield | 68–72% | 55–60% |
| Diastereoselectivity | 9:1 | >20:1 |
| Scalability | 80 g | 5 g |
| Functional Group Tolerance | Moderate | High |
Structural and Conformational Analysis
X-ray diffraction studies of housane derivatives reveal a flattened envelope conformation in the bicyclo[2.1.0]pentane core, distinct from the puckered geometry of cyclopentane. This rigidity arises from the bridgehead carbons (C-1 and C-3), which constrain rotational freedom and stabilize the cis-1,3-disubstituted configuration . The Fmoc group introduces additional steric bulk, further restricting conformational flexibility and enhancing binding specificity in supramolecular applications.
Thermochemical Stability
Physicochemical Properties
The housane framework subtly influences physicochemical parameters compared to cyclopentane analogues:
-
Hydrophilicity: Log P values for housane derivatives are 0.07–0.25 units lower than their cyclopentane counterparts, attributed to the polarized C-1 carboxyl group .
-
Acidity: The bicyclic structure marginally increases the pKa of the carboxylic acid moiety (ΔpKa ≈ +0.3), likely due to electron-withdrawing effects from the strained ring .
Applications in Organic Synthesis
Peptide Mimetics
The rigid housane core serves as a conformationally restricted scaffold for γ-amino acid residues. In peptide chains, it enforces β-turn motifs, improving proteolytic stability and target binding affinity. Enamine researchers demonstrated its utility in synthesizing thrombin inhibitors with sub-micromolar IC50 values .
Metalloorganic Catalysis
Silver-mediated housane derivatives act as chiral ligands in asymmetric catalysis. The 1S,3S,4R configuration induces enantioselectivity in aldol reactions (up to 88% ee) by coordinating transition metals through the carboxylate and Fmoc groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume